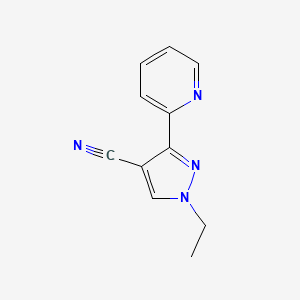

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a carbonitrile group at position 4, an ethyl substituent at the N1 position, and a pyridin-2-yl moiety at position 2. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-ethyl-3-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQJOEBNOPXVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of physiological and pharmacological activities . The exact biochemical pathways affected would depend on the specific targets of the compound.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence how well it is absorbed and distributed throughout the body .

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in inflammatory responses, its action could result in reduced inflammation .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is with a molecular weight of approximately 198.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-2-yl group at the third position, and a carbonitrile group at the fourth position. The structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 2098050-31-6 |

| Purity | ~95% |

Research indicates that the biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can be attributed to its interactions with various biological targets, particularly enzymes and receptors involved in inflammatory processes. The carbonitrile group is known for its ability to participate in nucleophilic addition reactions, while the pyrazole ring can engage in substitution reactions, enhancing the compound's versatility for further modifications and applications in drug development.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit specific enzymes related to inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vivo studies using carrageenan-induced rat paw edema models have demonstrated significant reductions in inflammation comparable to standard anti-inflammatory agents like ibuprofen .

Antimicrobial Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has also exhibited promising antimicrobial properties. Research indicates that it can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects often involve the modulation of cell signaling pathways associated with proliferation and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile:

- Anti-inflammatory Study : A study evaluated the efficacy of this compound in reducing inflammation in a rat model. Results showed a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory activity .

- Antimicrobial Testing : In vitro testing against E. coli and S. aureus demonstrated that this compound effectively inhibited bacterial growth, making it a potential candidate for further development as an antimicrobial agent .

- Cytotoxicity Assays : Research involving cancer cell lines indicated that certain derivatives of this compound could induce apoptosis and inhibit cell proliferation, suggesting potential applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Pyrazole-4-carbonitrile derivatives exhibit distinct physical and spectral characteristics depending on substituents:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 2,4-dinitrophenyl) increase melting points and introduce strong IR absorption (e.g., NO₂ at 1335 cm⁻¹) .

- Aromatic substituents (e.g., pyridin-2-yl in the target compound) may lower melting points compared to nitro-substituted analogs due to reduced polarity.

- Heterocyclic thioethers (e.g., thiadiazole or oxadiazole) impart distinct NMR signals (e.g., δ 9.58 for thiadiazole CH) and moderate melting points .

Data Tables for Key Comparisons

Table 1: Substituent Impact on Reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.